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Core Preclinical Profile of Samatasvir

The table below summarizes the essential quantitative findings from samatasvir's preclinical development:

Profile Aspect Preclinical Finding Details / Range

Antiviral Potency
(EC₅₀)

Low picomolar activity [1]

[2]

2 - 24 pM (Genotypes 1a, 1b, 2a, 3a, 4a, 5a)

[1]

Cytotoxicity (CC₅₀) >100 μM [1] [2] -

Selectivity Index (SI) >5 x 10⁷ [1] [2] -

Serum Shift (EC₅₀) ~10-fold increase [1] In presence of 40% human serum (Genotype

1b)

| Resistance-Associated Substitutions | Multiple identified [1] [3] | Genotype 1a: M28T, Q30E/H/R,

L31V/M, P32L, Y93H/N Genotype 1b: L31V/F, P32L, Y93H/N [1] [3] | | Cross-Resistance | Not cross-

resistant with other DAA classes [1] | Retained activity against variants resistant to protease, nucleotide, and

non-nucleoside polymerase inhibitors. |
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In Vitro Antiviral Activity and Selectivity

Samatasvir's activity was primarily evaluated using HCV replicons, which are engineered RNA molecules

that replicate the HCV non-structural protein region in human liver-derived cell lines (e.g., Huh-7) [1].

Genotype Coverage: The compound demonstrated pan-genotypic activity with EC₅₀ values in a tight

low picomolar range across genotypes 1 through 5 [1].
Infectious Virus Assay: Activity was confirmed against the infectious JFH-1 virus strain (genotype

2a) produced in Huh-7-derived HPC cells, validating the results from the replicon systems [1].
Cytotoxicity and Selectivity: The high CC₅₀ and resulting immense selectivity index were

established in a panel of cell lines, including HepG2, HepaRG, and other standard lines, indicating a
high barrier for non-specific cellular toxicity [1].

Resistance Profile and Mapping

The resistance profile was characterized through two main methods [1]:

Resistance Selection Experiments: Replicon cells (genotype 1a) were cultured under increasing

concentrations of samatasvir. Viral RNA was then extracted from surviving colonies and sequenced
to identify emerging mutations.

Site-Directed Mutagenesis (SDM): Specific amino acid substitutions were introduced into wild-type
replicons (genotypes 1a and 1b) using a QuikChange II XL kit. The susceptibility of these engineered

replicons to samatasvir was then tested and compared to the wild-type.

The following diagram illustrates the workflow for identifying and characterizing resistance mutations for

samatasvir.
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Start: Wild-type HCV Replicon
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increasing samatasvir
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Introduce specific mutations

into wild-type replicon

Sequence surviving
replicon colonies

Test drug susceptibility
of mutant replicons

Identify resistance-associated
mutations (e.g., M28, Q30, L31)

Confirm resistance phenotype
and cross-resistance profile

Click to download full resolution via product page

Combination Studies

Samatasvir was tested in combination with other antiviral agents in replicon assays. The overall effect was

found to be additive when combined with [1]:

Interferon alfa (IFN-α)

Ribavirin (RBV)
HCV protease inhibitors

Non-nucleoside polymerase inhibitors
The nucleotide prodrug IDX184

It also retained full activity in the presence of various HIV and HBV antivirals, suggesting a low potential for

adverse drug interactions in co-infected populations [1].
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Conclusion and Research Context

In summary, preclinical data established samatasvir as a highly potent and selective NS5A inhibitor with a

promising pan-genotypic profile [1] [2]. While its low barrier to resistance was consistent with the NS5A

inhibitor class, its effectiveness in combination regimens supported its progression into Phase II clinical trials

[4] [3]. These later studies aimed to evaluate all-oral, interferon-free regimens, such as combining

samatasvir with simeprevir (a protease inhibitor) and ribavirin [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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